molecular formula C14H14O3 B14295503 2-Hydroxyethyl (naphthalen-1-yl)acetate CAS No. 114191-56-9

2-Hydroxyethyl (naphthalen-1-yl)acetate

Cat. No.: B14295503
CAS No.: 114191-56-9
M. Wt: 230.26 g/mol
InChI Key: ZKXRDGIXVWBCQY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (naphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyethyl group attached to the naphthalene ring through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl (naphthalen-1-yl)acetate can be synthesized through the esterification of 2-hydroxyethyl acetate with naphthalen-1-yl acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of naphthalen-1-yl acetic acid.

    Reduction: Formation of 2-hydroxyethyl alcohol.

    Substitution: Formation of various substituted naphthalene derivatives, depending on the electrophile used.

Scientific Research Applications

2-Hydroxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl (naphthalen-2-yl)acetate: Similar structure but with the hydroxyethyl group attached to the 2-position of the naphthalene ring.

    Naphthalen-1-yl acetic acid: Lacks the hydroxyethyl group but shares the naphthalene and acetate moieties.

    2-Hydroxyethyl benzoate: Contains a benzoate group instead of a naphthalene ring.

Uniqueness

2-Hydroxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both the hydroxyethyl and naphthalene groups, which confer specific chemical and biological properties

Properties

CAS No.

114191-56-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-hydroxyethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C14H14O3/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,15H,8-10H2

InChI Key

ZKXRDGIXVWBCQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCO

Origin of Product

United States

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